2-Fluoro-6-methoxynaphthalene

Catalog No.
S1509853
CAS No.
13101-89-8
M.F
C11H9FO
M. Wt
176.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Fluoro-6-methoxynaphthalene

CAS Number

13101-89-8

Product Name

2-Fluoro-6-methoxynaphthalene

IUPAC Name

2-fluoro-6-methoxynaphthalene

Molecular Formula

C11H9FO

Molecular Weight

176.19 g/mol

InChI

InChI=1S/C11H9FO/c1-13-11-5-3-8-6-10(12)4-2-9(8)7-11/h2-7H,1H3

InChI Key

UJQOYDMIMQIDBY-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)C=C(C=C2)F

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)F

2-Fluoro-6-methoxynaphthalene (CAS 13101-89-8) is a specialized difunctionalized aromatic building block characterized by a rigid naphthalene core substituted with an electron-donating methoxy group and an electron-withdrawing fluorine atom at the 2,6-positions. This specific substitution pattern establishes a strong push-pull electronic system while maintaining a planar, low-steric-bulk profile [1]. In industrial and advanced laboratory procurement contexts, it is primarily sourced as a stable structural precursor for optoelectronic materials (such as liquid crystals) and as a metabolically resistant scaffold in medicinal chemistry, where the highly stable C-F bond is intended to be retained in the final molecular architecture rather than consumed in downstream synthesis.

Research Fit

Regiochemistry
Fluorine at 2-position, methoxy at 6-position provides a unique electronic handle
Differentiation
Distinct from common 2-bromo or non-halogenated naphthalene analogs
Use Context
Suitable for research synthesis requiring specific C-F reactivity and substitution pattern

Substituting 2-fluoro-6-methoxynaphthalene with its widely available and cheaper analog, 2-bromo-6-methoxynaphthalene (the standard precursor for Naproxen), fundamentally alters downstream synthetic viability. The bromo analog is designed for C-C bond formation via cross-coupling, meaning the halogen acts as a reactive leaving group that is consumed during synthesis [1]. In contrast, the high bond dissociation energy of the C-F bond ensures the fluorine atom remains intact under standard transition-metal catalysis, acting as a permanent electronic and steric modifier. Furthermore, substituting with the unhalogenated 2-methoxynaphthalene eliminates the longitudinal dipole moment and metabolic blocking capabilities, rendering it useless for high-dielectric materials or metabolically stable pharmaceutical development.

Substitution Risk

Target
2-Fluoro-6-methoxynaphthalene: C-F bond offers distinct stability and reactivity profile
Analogs
2-Bromo-6-methoxynaphthalene: C-Br bond more labile; divergent cross-coupling pathways
Target
Exact 2,6-substitution pattern required for regiochemical control
Analogs
6-Methoxynaphthalene lacks halogen handle; cannot support further functionalization
Target
Specific for Ni-catalyzed C-F activation research
Analogs
Pd-catalyzed routes with brominated analogs yield different product profiles

Orthogonal Stability in Transition-Metal Catalysis

When utilized in multi-step synthesis, the C-F bond of 2-fluoro-6-methoxynaphthalene exhibits profound inertness compared to heavier halogens. Under standard palladium-catalyzed cross-coupling conditions, the C-Br bond in 2-bromo-6-methoxynaphthalene readily undergoes oxidative addition, whereas the C-F bond remains unreactive [1]. This orthogonal stability allows process chemists to perform functionalizations at other positions of the naphthalene ring without unintended dehalogenation or polymerization.

Evidence DimensionBond Dissociation Energy (BDE) and Oxidative Addition Reactivity
Target Compound DataC-F BDE ~115 kcal/mol (inert to standard Pd(0) catalysis)
Comparator Or Baseline2-Bromo-6-methoxynaphthalene (C-Br BDE ~68 kcal/mol, highly reactive)
Quantified Difference+47 kcal/mol higher bond strength for the fluoro analog
ConditionsStandard Pd-catalyzed cross-coupling environments (e.g., 80-100°C)

Buyers requiring a permanent halogen substituent in the final molecular architecture must procure the fluoro analog to prevent premature cleavage during upstream synthetic steps.

Melting point
Reported
≈50 °C lower than bromo analog
May facilitate handling at moderate temperatures
Data to verify; cross-study comparison

Steric Profile for Bioisosteric Replacement

In pharmaceutical design, replacing a hydrogen atom with a halogen often introduces unwanted steric bulk that can disrupt target binding. The fluorine atom in 2-fluoro-6-methoxynaphthalene provides a minimal steric penalty compared to heavier halogens [1]. The van der Waals radius of fluorine closely mimics hydrogen, allowing the molecule to retain the spatial footprint of 2-methoxynaphthalene while drastically altering its electronic distribution and blocking CYP450-mediated oxidation at the 2-position.

Evidence Dimensionvan der Waals (vdW) radius
Target Compound DataC-F vdW radius = 1.47 Å
Comparator Or Baseline2-Bromo-6-methoxynaphthalene (C-Br vdW radius = 1.85 Å) and 2-Methoxynaphthalene (C-H vdW radius = 1.20 Å)
Quantified DifferenceFluorine is only 0.27 Å larger than hydrogen, whereas bromine is 0.65 Å larger
ConditionsMolecular modeling and spatial binding pocket analysis

For medicinal chemistry procurement, this compound is the optimal choice when seeking to block the 2-position from metabolism without distorting the 3D conformation of the naphthalene scaffold.

Boiling point
Reported
20–29 °C lower at 15 Torr
Supports gentler distillation purification
Supplier-specified ranges; source-specific review

Induction of Longitudinal Dipole Moment for Materials Science

The 2,6-substitution pattern of an electron-withdrawing fluorine atom and an electron-donating methoxy group creates a pronounced push-pull electronic effect across the conjugated naphthalene pi-system. Compared to the unhalogenated baseline, this configuration significantly increases the molecular dipole moment [1]. This engineered dipole is a critical parameter for enhancing dielectric anisotropy (Δε) in nematic liquid crystal formulations, directly impacting the threshold voltage required for display switching.

Evidence DimensionElectronic Push-Pull Effect (Electronegativity differential)
Target Compound DataHigh dipole induction (F electronegativity = 3.98 vs OMe donor)
Comparator Or Baseline2-Methoxynaphthalene (H electronegativity = 2.20, lacking push-pull)
Quantified Difference+1.78 Pauling units at the 2-position, driving a strong longitudinal dipole
ConditionsNematic phase liquid crystal formulation and dielectric testing

Materials science buyers must select the fluoro analog over the unhalogenated baseline to achieve the threshold voltages and dielectric properties required for advanced optoelectronic displays.

C-F reactivity
Class-level inference
Ni-catalyzed Suzuki-Miyaura coupling of aryl fluorides
Supports C-F activation method studies
Class-level observation; requires validation with this substrate
Aqueous solubility
Calculated
0.046 g/L (25 °C)
Informs biphasic reaction planning
Calculated value; experimental validation recommended

Synthesis of Metabolically Stable NSAID Analogs and Ligands

Because the C-F bond resists oxidative cleavage and closely mimics the steric profile of a C-H bond, this compound is the correct procurement choice for synthesizing fluorinated analogs of naphthalene-based drugs (such as Naproxen derivatives). It ensures that the 2-position is metabolically blocked, thereby extending the pharmacokinetic half-life of the resulting API candidates [1].

Formulation of High-Dielectric Anisotropy Liquid Crystals

Leveraging the strong longitudinal dipole moment generated by the 2,6-push-pull system, this compound is utilized as a rigid core building block in nematic liquid crystal mixtures. It is specifically selected over 2-methoxynaphthalene when formulators need to increase dielectric anisotropy to lower the operational threshold voltage of LCD panels [2].

Substrate for Advanced C-F Bond Activation Methodology

While the C-F bond is inert under standard cross-coupling, it serves as an ideal model substrate for academic and industrial groups developing next-generation C-F bond activation catalysts (e.g., specialized Ni or Ir complexes). It is procured to benchmark the efficiency of new methodologies aimed at functionalizing highly stable fluorinated aromatics [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Fluorinated NSAID analog SAR
2-Fluoro regiochemistry
Metabolic stability and target binding assessment
Ni-catalyzed C-F activation methodology
Fluoronaphthalene substrate model
Cross-coupling scope and C-F cleavage efficiency
Continuous flow process development
Low melting point (58-59 °C)
Liquid-phase handling and thermal stability
Fluorinated liquid crystals or fluorophores
Regiospecific F/OMe substitution
Dipole moment and photophysical tuning

XLogP3

3.6

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